molecular formula C13H25NO3 B11769338 (S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate

(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate

Cat. No.: B11769338
M. Wt: 243.34 g/mol
InChI Key: DIKMZFFXJAPINZ-NSHDSACASA-N
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Description

(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by:

  • Core structure: A five-membered pyrrolidine ring.
  • Substituents: A tert-butyl carbamate group at position 1 and an isobutoxy (2-methylpropoxy) group at position 2.
  • Stereochemistry: The (S)-configuration at the chiral center (position 3).

This compound is primarily utilized as a building block in pharmaceutical synthesis, where its tert-butyl carbamate (Boc) group enhances stability during reactions, and the isobutoxy group modulates lipophilicity and steric bulk .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-methylpropoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-10(2)9-16-11-6-7-14(8-11)12(15)17-13(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m0/s1

InChI Key

DIKMZFFXJAPINZ-NSHDSACASA-N

Isomeric SMILES

CC(C)CO[C@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)COC1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with isobutyl alcohol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

(S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-isobutoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds exhibit high structural similarity (Table 1):

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituent at Position 3 Stereochemistry Similarity Score Key Properties
(S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate 1236007-42-3 Mercapto (-SH) (S) 1.00 High reactivity (thiol), polar, oxidizable
(R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate 86953-79-9 Mercapto (-SH) (R) 1.00 Mirror-image stereochemistry, similar reactivity
tert-Butyl pyrrolidine-1-carboxylate 1588507-46-3 None - 0.83 Reduced steric hindrance, higher flexibility
cis-tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride 371240-66-3 Fused bicyclic system cis 0.80 Rigid conformation, enhanced solubility (HCl salt)

Detailed Analysis of Analogous Compounds

(S)-tert-Butyl 3-Mercaptopyrrolidine-1-Carboxylate
  • Structural Differences : Replaces the isobutoxy group with a mercapto (-SH) group.
  • Functional Implications: The thiol group increases polarity and susceptibility to oxidation, making it prone to disulfide bond formation . Potential applications in metal coordination chemistry or protease inhibition (e.g., cysteine-targeting drugs). Stereochemical inversion (R vs.
tert-Butyl Pyrrolidine-1-Carboxylate
  • Structural Differences : Lacks the 3-substituent entirely.
  • Lower molecular weight may improve aqueous solubility but reduce target specificity.
cis-tert-Butyl Octahydropyrrolo[3,4-d]azepine-2(1H)-Carboxylate Hydrochloride
  • Structural Differences : Incorporates a fused bicyclic system (pyrrolidine + azepine).
  • Functional Implications :
    • Rigid structure restricts conformational freedom, which could enhance selectivity for specific biological targets.
    • Hydrochloride salt improves solubility in polar solvents, advantageous for in vitro assays.

Research Findings and Implications

  • Reactivity : The isobutoxy group in the target compound confers greater stability compared to the mercapto analogs, which are prone to oxidation .
  • Stereochemical Influence : The (S)-configuration may optimize interactions with chiral biological targets (e.g., enzymes or receptors), though experimental validation is needed.

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